1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
Description
1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a synthetic urea derivative featuring a cyclohexyl group and a 2-hydroxyethyl substituent bearing a 3-methylthiophen-2-yl moiety. The compound’s structure combines a urea backbone with a thiophene ring, a heterocyclic aromatic system known for enhancing metabolic stability and facilitating π-π interactions in biological targets .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-7-8-19-13(10)12(17)9-15-14(18)16-11-5-3-2-4-6-11/h7-8,11-12,17H,2-6,9H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWFSKQDDOFKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted thiophenyl derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 1-cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea and related urea derivatives:
Structural and Functional Analysis
- Sulfonylurea Derivatives (Glipizide, Gliclazide): Unlike the target compound, these feature a sulfonylurea group critical for binding to ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin secretion .
- Thiophene vs. Aromatic Substituents : The 3-methylthiophen-2-yl group in the target compound contrasts with Glipizide’s pyrazine ring and Gliclazide’s dichloromethoxybenzoyl group. Thiophene’s electron-rich structure may enhance binding to cytochrome P450 enzymes or kinases compared to bulkier aromatic systems .
- Hydroxyethyl vs.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Thiophene rings are less prone to oxidative metabolism than benzene, suggesting the target compound may have a longer half-life than phenyl-substituted analogs .
- Solubility : The hydroxyl group could enhance aqueous solubility compared to Gliclazide’s lipophilic dichloromethoxybenzoyl group, possibly improving oral bioavailability .
- Toxicity: Sulfonylureas like Glipizide carry hypoglycemia risks, but the target compound’s lack of a sulfonyl group may mitigate this. However, thiophene metabolites (e.g., thiophene S-oxides) could pose idiosyncratic toxicity risks absent in non-thiophene analogs .
Research Findings and Hypotheses
- Kinase Inhibition: Thiophene-containing ureas are explored as kinase inhibitors; the hydroxyethyl group could serve as a hydrogen-bond donor in ATP-binding pockets .
- Synthetic Challenges : The 3-methylthiophen-2-yl group may complicate regioselective synthesis compared to simpler aryl substituents in .
Biological Activity
1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structure:
- Chemical Formula : C14H19N1O2S1
- Molecular Weight : 273.37 g/mol
The structure includes a cyclohexyl group, a hydroxyethyl moiety, and a methylthiophenyl substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that urea derivatives often exhibit inhibition of certain enzymes or receptors, which can lead to various pharmacological effects.
Enzyme Inhibition
Studies have shown that compounds similar to this compound can act as inhibitors for several enzymes involved in metabolic pathways. For instance, urea derivatives have been reported to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism .
Biological Activity Data
A summary of the biological activities reported for similar urea derivatives is presented in Table 1 below:
Case Study 1: Antitumor Activity
A comparative study on the antitumor activity of hydroxylated chloroethylnitrosoureas indicated that structural modifications significantly affect their efficacy. The study found that compounds with specific functional groups exhibited reduced antitumor activity compared to their counterparts, suggesting that the presence of hydroxyl and methylthio groups may influence biological effectiveness .
Case Study 2: Enzyme Targeting
Research on enzyme inhibitors has demonstrated that urea derivatives can effectively target ACC, leading to alterations in lipid metabolism. This has implications for developing treatments for metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
